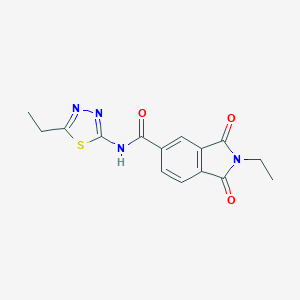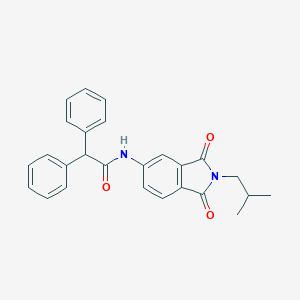
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide), commonly known as SDBDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been found to exhibit potent biological activity in various experiments. In
Mecanismo De Acción
The mechanism of action of SDBDPA involves its interaction with the target enzyme or protein. The sulfonamide group of SDBDPA binds to the active site of the enzyme or protein, leading to inhibition of its activity. This inhibition can be reversible or irreversible depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects
SDBDPA has been found to exhibit various biochemical and physiological effects in different experimental models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, SDBDPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SDBDPA has several advantages for lab experiments. It is a highly potent and selective inhibitor of various enzymes and proteins, making it a valuable tool for studying their biological functions. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, SDBDPA also has some limitations. It can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action can be complex and not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on SDBDPA. One area of interest is the development of SDBDPA-based drugs for the treatment of various diseases such as inflammation and cancer. Another area of research is the elucidation of the mechanism of action of SDBDPA on different enzymes and proteins, which can provide insights into their biological functions. Furthermore, the synthesis of novel derivatives of SDBDPA with improved potency and selectivity can also be explored to expand its potential applications in scientific research.
Conclusion
In conclusion, SDBDPA is a sulfonamide-based compound that has exhibited potent biological activity in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. SDBDPA has the potential to be a valuable tool for studying the biological functions of various enzymes and proteins, and its further exploration can lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
SDBDPA can be synthesized through a multi-step process involving the reaction of 3,3'-disulfonyldibenzene with 2-phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain SDBDPA in high purity.
Aplicaciones Científicas De Investigación
SDBDPA has been extensively studied for its biological activity in various scientific research applications. It has been found to exhibit potent inhibitory effects on various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. It has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Nombre del producto |
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) |
|---|---|
Fórmula molecular |
C28H24N2O4S |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
2-phenyl-N-[3-[3-[(2-phenylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(17-21-9-3-1-4-10-21)29-23-13-7-15-25(19-23)35(33,34)26-16-8-14-24(20-26)30-28(32)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,29,31)(H,30,32) |
Clave InChI |
CZMBNSNIMSOIPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)



![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)